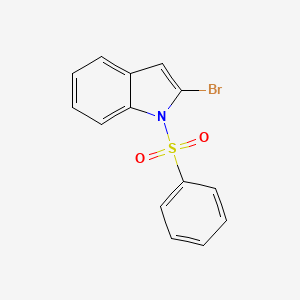

2-Bromo-1-(phenylsulphonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILGYNXRWCVNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559997 | |

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121963-39-1 | |

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 2-Bromo-1-(phenylsulphonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Bromo-1-(phenylsulphonyl)-1H-indole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document outlines a robust, field-proven synthetic protocol, delving into the mechanistic rationale behind each step. Furthermore, it establishes a comprehensive characterization workflow, detailing the expected analytical signatures from various spectroscopic and chromatographic techniques. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex indole derivatives and the development of novel therapeutic agents. The indole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties[1][2]. The introduction of a bromine atom at the C-2 position, facilitated by the activating and directing phenylsulfonyl group on the indole nitrogen, provides a versatile handle for further molecular elaboration through cross-coupling reactions[3][4].

Strategic Approach to Synthesis: The "Activate and Direct" Principle

The synthesis of this compound is strategically approached in a two-step sequence. The primary challenge in the direct bromination of indole is the preferential electrophilic attack at the electron-rich C-3 position. To overcome this, the indole nitrogen is first protected with a phenylsulfonyl group. This functionalization serves a dual purpose: it reduces the nucleophilicity of the indole nitrogen and, more importantly, the strongly electron-withdrawing nature of the sulfonyl group facilitates lithiation at the C-2 position, which can then be quenched with an electrophilic bromine source. An alternative approach involves direct bromination of the N-protected indole, where the bulky phenylsulfonyl group can sterically hinder the C-3 position to a degree, and the electronic effects of the sulfonyl group influence the regioselectivity of the bromination.

Step 1: N-Sulfonylation of Indole

The initial step involves the protection of the indole nitrogen with a phenylsulfonyl group. This is a standard procedure that enhances the stability of the indole ring to subsequent reaction conditions and, crucially, alters its electronic properties to favor C-2 functionalization.

-

To a stirred solution of indole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the indole anion will form.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(phenylsulfonyl)-1H-indole.

Step 2: Regioselective Bromination at the C-2 Position

With the indole nitrogen protected, the subsequent bromination can be directed to the C-2 position. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) if a radical mechanism is favored, or under conditions that promote electrophilic substitution.[5]

-

Dissolve 1-(phenylsulfonyl)-1H-indole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Add N-bromosuccinimide (NBS, 1.05-1.2 equivalents) to the solution. For radical-mediated reactions, a catalytic amount of AIBN can be added.

-

Reflux the reaction mixture, monitoring its progress by TLC. The reaction time will vary depending on the scale and specific conditions but is typically in the range of 2-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash it with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Comprehensive Characterization: A Multi-Technique Approach

The unambiguous identification and purity assessment of this compound require a combination of spectroscopic and analytical techniques.

Expected Analytical and Spectroscopic Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white solid |

| Melting Point | Range | Expected to be a sharp melting point, characteristic of a pure compound. For a related compound, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one, the melting point is 130–132 °C[1]. |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons on the indole and phenylsulfonyl groups are expected in the range of 7.0-8.5 ppm. The C-3 proton of the indole ring will likely appear as a singlet or a doublet with a small coupling constant. |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons will resonate in the region of 110-140 ppm. The carbon bearing the bromine (C-2) will be significantly downfield. |

| IR Spectroscopy | Wavenumbers (cm⁻¹) | Characteristic peaks for S=O stretching of the sulfonyl group around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Br stretching in the fingerprint region. |

| Mass Spectrometry | m/z | The molecular ion peak [M]⁺ and [M+2]⁺ should be observed in an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The exact mass should correspond to the molecular formula C₁₄H₁₀BrNO₂S. |

| HPLC | Purity | A single major peak with a purity of >95% is expected for the purified compound. |

Characterization Workflow

Caption: Logical workflow for the characterization of the target compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. The C-2 bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[3] These reactions allow for the introduction of a wide range of substituents at the 2-position of the indole core, enabling the generation of libraries of compounds for screening in drug discovery programs. The indole nucleus is a common motif in many biologically active compounds, and functionalization at the C-2 position is a key strategy for modulating their pharmacological properties.[6][7]

Conclusion

This technical guide has detailed a reliable and well-reasoned approach to the synthesis and characterization of this compound. By leveraging the directing and activating properties of the N-phenylsulfonyl group, the regioselective bromination of the indole core at the C-2 position can be achieved with high efficiency. The comprehensive characterization workflow outlined ensures the unambiguous identification and purity assessment of the final product. The utility of this compound as a versatile building block in organic synthesis and medicinal chemistry underscores the importance of robust and well-documented synthetic and analytical procedures.

References

- Reddy, T. J., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.

- Umadevi, P., et al. (2014). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o535.

- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.

- Gribble, G. W., & Saulnier, M. G. (1982). Synthesis of bromoindole alkaloids from Laurencia brongniartii. The Journal of Organic Chemistry, 47(23), 4534-4539.

- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles.

- Umadevi, P., et al. (2014). (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149.

- Benchchem. (n.d.). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile. Benchchem.

- Benchchem. (n.d.). 3-Bromo-1-(phenylsulfonyl)-1H-indole | CAS 99655-68-2. Benchchem.

- Gaikwad, D. D., et al. (2021). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.

- Kumar, A., et al. (2014). Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone.

- Khan, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1088.

- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net.

Sources

- 1. 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-1-(phenylsulfonyl)-1H-indole|CAS 99655-68-2 [benchchem.com]

- 5. Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 7. news-medical.net [news-medical.net]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Bromo-1-(phenylsulphonyl)-1H-indole

These application notes provide a comprehensive overview of established and efficient synthetic routes to 2-bromo-1-(phenylsulphonyl)-1H-indole, a key intermediate in the development of pharmaceuticals and functional organic materials. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a phenylsulfonyl group at the N-1 position serves to protect the indole nitrogen, enhance its stability, and modulate its electronic properties, making it a versatile platform for further functionalization. The bromine atom at the C-2 position is a particularly useful handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This document outlines two primary, reliable strategies for the synthesis of this compound, starting from readily available precursors. We will delve into the mechanistic underpinnings of each route and provide detailed, validated protocols.

Synthetic Strategy 1: Direct Bromination of N-Phenylsulfonylindole

This is arguably the most straightforward approach, involving the protection of the indole nitrogen followed by direct electrophilic bromination at the C-2 position. The N-protection step is crucial as it deactivates the indole ring towards polymerization under acidic brominating conditions and directs the substitution to the desired position.

Mechanistic Rationale

The reaction proceeds in two distinct steps. First, the indole nitrogen is deprotonated by a base (e.g., sodium hydride) to form the indolide anion. This anion then acts as a nucleophile, attacking benzenesulfonyl chloride to form the N-protected indole. The subsequent bromination step involves an electrophilic aromatic substitution mechanism. The phenylsulfonyl group is electron-withdrawing, which slightly deactivates the indole ring. However, the C-2 position remains the most nucleophilic and is thus selectively attacked by an electrophilic bromine source like N-Bromosuccinimide (NBS).

Caption: Workflow for the two-step synthesis via direct bromination.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 1-(Phenylsulphonyl)-1H-indole

-

Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 1H-indole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Activation: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will become clearer.

-

Sulfonylation: Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq.) in anhydrous THF dropwise.

-

Reaction: Let the reaction warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford 1-(phenylsulphonyl)-1H-indole as a white solid.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve 1-(phenylsulphonyl)-1H-indole (1.0 eq.) in dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

-

Bromination: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) portion-wise to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude material is typically purified by recrystallization from ethanol or isopropanol to yield this compound as a crystalline solid.

Synthetic Strategy 2: N-Protection of 2-Bromo-1H-indole

This alternative route involves the initial bromination of indole, followed by the protection of the indole nitrogen with the phenylsulfonyl group. This approach can be advantageous if 2-bromo-1H-indole is commercially available or if the direct bromination of N-phenylsulfonylindole proves to be low-yielding for a specific substrate.

Mechanistic Rationale

The direct bromination of unprotected indole is often less selective and can lead to the formation of polybrominated species and polymeric materials. However, under carefully controlled conditions, 2-bromo-1H-indole can be prepared. The subsequent N-sulfonylation follows the same mechanism as described in Strategy 1: deprotonation of the indole nitrogen with a base followed by nucleophilic attack on benzenesulfonyl chloride.

Application Notes and Protocols for the Heck Coupling of 2-Bromo-1-(phenylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of the Heck coupling reaction conditions tailored for 2-bromo-1-(phenylsulfonyl)-1H-indole. As a senior application scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the reaction's nuances, enabling researchers to optimize conditions for their specific applications in pharmaceutical and materials science.

Introduction: The Strategic Importance of C-2 Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization at the C-2 position is of particular interest as it allows for the introduction of diverse substituents, profoundly influencing the biological activity of the resulting molecules. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a paramount tool for forging carbon-carbon bonds with exceptional functional group tolerance.[1][2][3]

The substrate, 2-bromo-1-(phenylsulfonyl)-1H-indole, presents a unique set of electronic properties. The presence of the strongly electron-withdrawing phenylsulfonyl group at the nitrogen atom significantly modulates the electron density of the indole ring system. This has a profound impact on the oxidative addition step of the Heck catalytic cycle and can influence regioselectivity and reaction efficiency.[4] Understanding these electronic effects is crucial for the rational design of successful coupling protocols.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5] A thorough understanding of this cycle is fundamental to troubleshooting and optimizing the reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-1-(phenylsulfonyl)-1H-indole to form a Pd(II) complex.[5]

-

Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the palladium-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride species.[6]

Key Experimental Parameters and Their Rationale

The success of the Heck coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole hinges on the judicious selection of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and accompanying ligands is critical for catalytic activity and stability.

-

Palladium Precursors: Both Pd(0) and Pd(II) sources can be employed. Common Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) are often preferred due to their air stability and are reduced in situ to the active Pd(0) species.[6]

-

Phosphine Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity. For electron-deficient substrates like N-sulfonylated indoles, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.

-

Monodentate Ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[6] Bulky monodentate phosphines can sometimes improve reaction outcomes.[7]

-

Bidentate Ligands: Bidentate phosphines are generally less effective in standard Heck reactions but can be employed in specific cases to influence stereoselectivity.[7]

-

Base

A stoichiometric amount of base is required to neutralize the hydrogen halide generated during the reductive elimination step, thereby regenerating the active Pd(0) catalyst.[6]

-

Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used, particularly in polar aprotic solvents.[8]

-

Organic Bases: Tertiary amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices, especially in less polar solvents.

The basicity and solubility of the base should be matched with the solvent and reaction temperature to ensure efficient catalysis.

Solvent

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for Heck reactions due to their ability to dissolve a wide range of substrates and salts.[6][8]

-

Aqueous Conditions: Recent developments have shown that Heck reactions can be performed in aqueous media, offering a more environmentally benign approach.[9]

Reaction Temperature

Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C, to ensure a reasonable reaction rate.[10] The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.

Recommended Protocols

The following protocols provide a starting point for the Heck coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole with representative alkenes. Optimization may be required to achieve the best results for a specific substrate combination.

General Procedure for Heck Coupling

Materials:

-

2-Bromo-1-(phenylsulfonyl)-1H-indole

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02-0.05 equivalents) and triphenylphosphine (0.04-0.10 equivalents).

-

Reactant Addition: Add 2-bromo-1-(phenylsulfonyl)-1H-indole (1.0 equivalent), the alkene (1.2-1.5 equivalents), and the base (2.0 equivalents of K₂CO₃ or Et₃N).

-

Solvent Addition: Add the anhydrous solvent (e.g., DMF or MeCN, to make a 0.1-0.2 M solution with respect to the bromoindole).

-

Reaction: Stir the reaction mixture at 100-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenyl-1-(phenylsulfonyl)-1H-indole.

Example Reaction Conditions

The following table summarizes typical reaction conditions that can be used as a starting point for the Heck coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole.

| Parameter | Condition A | Condition B |

| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (4 mol%) | P(o-tol)₃ (10 mol%) |

| Base | K₂CO₃ (2 equiv) | Et₃N (2 equiv) |

| Solvent | DMF | MeCN |

| Temperature | 120 °C | 100 °C |

| Alkene | Styrene (1.2 equiv) | n-Butyl acrylate (1.5 equiv) |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and deoxygenated conditions. Use fresh, high-purity reagents. Increase catalyst loading or try a different ligand. |

| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |

| Formation of palladium black | Catalyst decomposition | Increase ligand-to-palladium ratio. Use a more robust ligand. |

| Side reactions (e.g., dehalogenation) | Presence of reducing agents | Ensure the absence of impurities that can act as reducing agents. |

| Poor regioselectivity | Electronic or steric factors | Modify the ligand to influence the regioselectivity of olefin insertion. |

Conclusion

The Heck coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole is a versatile and powerful method for the synthesis of C-2 functionalized indoles. A systematic approach to the optimization of reaction parameters, including the catalyst system, base, solvent, and temperature, is key to achieving high yields and selectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel indole derivatives for a wide range of applications.

References

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]

-

National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

PubMed Central. (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. [Link]

-

YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]

-

Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

-

ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]

-

ACS Publications. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]

-

Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. [Link]

-

Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]

-

Royal Society of Chemistry. (n.d.). A palladium-catalyzed sequential Heck coupling/C–C bond activation approach to oxindoles with all-carbon-quaternary centers. [Link]

-

NSF Public Access Repository. (n.d.). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. [Link]

-

PubMed Central. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. [Link]

-

ChemRxiv. (2022). Photoinduced palladium-catalyzed 1,2-difunctionalization of olefins. [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 2-Bromo-1-(phenylsulfonyl)-1H-indole in the Synthesis of Natural Products: A Guide for Advanced Practitioners

Introduction: Unlocking the Synthetic Potential of a Versatile Indole Building Block

The indole nucleus is a ubiquitous and privileged scaffold in a vast array of natural products and pharmaceutically active compounds. Its strategic functionalization is a cornerstone of modern synthetic organic chemistry. Among the diverse toolkit of indole building blocks, 2-Bromo-1-(phenylsulfonyl)-1H-indole emerges as a particularly versatile and powerful intermediate. The presence of the bromine atom at the C2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the N-phenylsulfonyl group serves a dual purpose: it activates the indole ring for certain transformations, modulates its reactivity, and can be readily removed under mild conditions to unveil the final product.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the practical applications of 2-Bromo-1-(phenylsulfonyl)-1H-indole in the synthesis of complex natural products. Moving beyond a mere recitation of procedures, we will explore the underlying chemical principles that govern its reactivity, providing a framework for rational experimental design and troubleshooting. We will dissect key bond-forming strategies, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as foray into the realm of C-H activation. Each section will be anchored by detailed, field-tested protocols and a critical analysis of reaction parameters. To culminate the synthetic sequence, a survey of robust methods for the crucial N-deprotection step will be presented.

Core Reactivity and Strategic Considerations

The synthetic utility of 2-Bromo-1-(phenylsulfonyl)-1H-indole is predicated on the chemoselective reactivity of its key functional groups. The C-Br bond at the electron-rich C2-position of the indole is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycles of various cross-coupling reactions. The N-phenylsulfonyl group, by withdrawing electron density from the indole nitrogen, enhances the stability of the molecule and can influence the regioselectivity of certain reactions. Its eventual removal is a critical step in restoring the native indole structure.

Figure 1: Key reaction pathways involving 2-Bromo-1-(phenylsulfonyl)-1H-indole.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Key Bonds

The C2-bromo functionality of 2-Bromo-1-(phenylsulfonyl)-1H-indole serves as an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in constructing the carbon skeleton of many intricate natural products.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Elaboration

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a robust and widely employed method for the formation of C-C bonds.[1] In the context of 2-Bromo-1-(phenylsulfonyl)-1H-indole, this reaction allows for the direct installation of aryl or heteroaryl moieties at the C2-position, a common structural motif in many alkaloids.

General Workflow for Suzuki-Miyaura Coupling:

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-(phenylsulfonyl)-1H-indole

This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of bromoindoles.[2][3]

Materials:

-

2-Bromo-1-(phenylsulfonyl)-1H-indole

-

Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-(phenylsulfonyl)-1H-indole.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 | [2] |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 80-95 | [3] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90 | 85-98 | [2] |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles.

Heck Reaction: Olefinic Scaffolding

The Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl or vinyl halide and an alkene.[4] This reaction is particularly useful for installing vinyl groups or for constructing more complex polycyclic systems through intramolecular variants.

Protocol: Heck Reaction of 2-Bromo-1-(phenylsulfonyl)-1H-indole

This protocol is a general procedure based on known Heck reactions of bromoindoles.[5][6]

Materials:

-

2-Bromo-1-(phenylsulfonyl)-1H-indole

-

Alkene (1.5-2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., DMF, Acetonitrile)

Procedure:

-

In a sealed tube under an inert atmosphere, combine 2-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq.), the palladium catalyst (0.02 eq.), and the phosphine ligand (0.04 eq.).

-

Add the degassed solvent, followed by the base (2.5 eq.) and the alkene (1.5 eq.).

-

Seal the tube and heat the mixture to the desired temperature (typically 100-140 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and partition between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the residue by column chromatography to yield the 2-alkenyl-1-(phenylsulfonyl)-1H-indole.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 70-85 | [5] |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 65-80 | [6] |

Table 2: Common Conditions for the Heck Reaction with Bromoindoles.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7] This reaction is invaluable for the synthesis of natural products containing enediyne or arylethynyl functionalities.

Protocol: Sonogashira Coupling of 2-Bromo-1-(phenylsulfonyl)-1H-indole

This protocol is adapted from established procedures for the Sonogashira coupling of bromoindoles.[8][9]

Materials:

-

2-Bromo-1-(phenylsulfonyl)-1H-indole

-

Terminal alkyne (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., Et₃N, Diisopropylamine)

-

Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq.), the palladium catalyst (0.02 eq.), and CuI (0.04 eq.).

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.2 eq.) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the 2-alkynyl-1-(phenylsulfonyl)-1H-indole.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 50 | 80-95 | [8] |

| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 75-90 | [9] |

Table 3: Representative Conditions for Sonogashira Coupling of Bromoindoles.

Case Study: Synthesis of Marinoquinoline A

The marine alkaloid Marinoquinoline A, isolated from the mangrove-derived bacterium Acrostalgmus sp., exhibits potent antimalarial activity. Its total synthesis provides an excellent example of the strategic use of a 2-bromo-1-(phenylsulfonyl)indole derivative. A key step in a reported synthesis involves a palladium-catalyzed intramolecular cyclization of a precursor derived from a 2-bromo-1-(phenylsulfonyl)indole derivative.[10]

Synthetic Strategy Overview:

Figure 3: Retrosynthetic analysis of Marinoquinoline A highlighting the key cyclization step.

Beyond Cross-Coupling: C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. The N-phenylsulfonyl group can act as a directing group, facilitating the selective functionalization of specific C-H bonds within the indole nucleus. While the C2- and C3-positions are typically the most reactive, recent advances have enabled the more challenging C-H arylation at the C7-position of N-protected indoles.[5] This strategy opens up new avenues for the synthesis of highly substituted indole alkaloids.

The Final Step: N-Phenylsulfonyl Deprotection

The removal of the N-phenylsulfonyl protecting group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the functional group tolerance of the substrate. Several reliable methods are available, ranging from reductive cleavage to fluoride-mediated and electron-transfer processes.

Deprotection Workflow:

Figure 4: General workflow for the deprotection of the N-phenylsulfonyl group.

Reductive Cleavage with Magnesium in Methanol (Mg/MeOH)

This method offers a mild and efficient way to cleave the N-S bond.[11][12]

Protocol: Mg/MeOH Deprotection

-

To a solution of the N-phenylsulfonyl indole in anhydrous methanol, add magnesium turnings (5-10 equivalents).

-

Stir the mixture at room temperature or with gentle heating. The reaction can be sonicated to accelerate the process.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify by column chromatography.

Fluoride-Mediated Deprotection (TBAF)

Tetrabutylammonium fluoride (TBAF) can effectively cleave the N-sulfonyl group, particularly in the presence of a protic source.

Protocol: TBAF Deprotection

-

Dissolve the N-phenylsulfonyl indole in an anhydrous solvent such as THF.

-

Add a solution of TBAF in THF (1.5-3.0 equivalents).

-

Stir the reaction at room temperature or with heating.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify by column chromatography.

Samarium(II) Iodide (SmI₂) Mediated Deprotection

Samarium(II) iodide is a powerful single-electron transfer reagent that can reductively cleave the N-S bond under very mild conditions, offering excellent functional group tolerance.[13]

Protocol: SmI₂ Deprotection

-

In a flame-dried flask under an inert atmosphere, prepare a solution of SmI₂ in THF.

-

To this deep blue solution at -78 °C, add a solution of the N-phenylsulfonyl indole in THF.

-

Stir the reaction at low temperature until the blue color disappears.

-

Quench the reaction with a saturated solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Mg/MeOH | Mg, MeOH | RT to reflux | Mild, inexpensive | Can be slow, may affect other reducible groups |

| TBAF | TBAF | RT to reflux | Mild | Can be slow, fluoride source can be basic |

| SmI₂ | SmI₂, THF | -78 °C to RT | Very mild, high functional group tolerance | Stoichiometric use of expensive reagent |

Table 4: Comparison of N-Phenylsulfonyl Deprotection Methods.

Conclusion and Future Outlook

2-Bromo-1-(phenylsulfonyl)-1H-indole has firmly established itself as a cornerstone building block in the synthesis of indole-containing natural products. Its predictable reactivity in a range of powerful palladium-catalyzed cross-coupling reactions, coupled with the versatile nature of the N-phenylsulfonyl protecting group, provides a robust platform for the construction of complex molecular architectures. The continued development of novel C-H activation strategies and milder, more selective deprotection methods will undoubtedly further expand the synthetic utility of this valuable intermediate. As the quest for novel therapeutic agents continues, the strategic application of 2-Bromo-1-(phenylsulfonyl)-1H-indole will undoubtedly play a pivotal role in the efficient and elegant synthesis of the next generation of indole-based natural products and their analogues.

References

-

Gribble, G. W. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. [Link]

-

Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2008(1), 125-131. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Angewandte Chemie International Edition, 55(4), 1431-1435. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83281-83284. [Link]

-

Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 22512-22528. [Link]

-

Kumar, A., & Kumar, V. (2013). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 17(2), 130-154. [Link]

-

Orellana, A., et al. (2018). One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines. Organic Letters, 20(15), 4531-4535. [Link]

-

Donohue, A. C., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12056-12066. [Link]

-

Nandi, P., et al. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503-506. [Link]

-

Gribble, G. W., & Ketcha, D. M. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]

-

Lautens, M., & Fagnou, K. (2004). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 2(14), 1974-1981. [Link]

-

Sharma, P., & Kumar, A. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2826-2856. [Link]

-

Naik, S., et al. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 5(1), x200001. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

-

Cheng, G., Wang, P., & Yu, J. Q. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]

-

Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The first method for protection-deprotection of the indole 2,3-pi bond. Organic Letters, 5(11), 1999-2001. [Link]

-

Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 22512-22528. [Link]

-

Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters, 5(11), 1999-2001. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Cheng, G., Wang, P., & Yu, J. Q. (2017). meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]

-

Rao, S. V., et al. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(9), 2037-2039. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Concellón, J. M., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(7), 2452-2455. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]

-

Reisman, S. E., et al. (2018). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

-

Alberico, D., & Lautens, M. (2005). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science, 6(9), 5257-5261. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

-

Alberico, D., & Lautens, M. (2005). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science, 6(9), 5257-5261. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

-

Alberico, D., & Lautens, M. (2005). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science, 6(9), 5257-5261. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. rsc.org [rsc.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-(phenylsulphonyl)-1H-indole

Introduction and Strategic Considerations

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Functionalization of the indole ring is a critical strategy in drug discovery, and the C2-position is a key vector for modulating pharmacological activity. This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-1-(phenylsulphonyl)-1H-indole, a versatile intermediate for accessing diverse C2-substituted indoles.[2]

The Phenylsulphonyl (SO₂Ph) Group: More Than a Protecting Group

The N-phenylsulphonyl group serves a dual purpose. Firstly, it acts as a robust protecting group for the indole nitrogen, preventing side reactions and enabling regioselective functionalization. Secondly, as a potent electron-withdrawing group, it significantly influences the electronic properties of the indole ring.[3] This electronic modulation facilitates the crucial oxidative addition step in palladium-catalyzed cycles by rendering the C2-carbon more electrophilic, thereby enhancing its reactivity towards Pd(0) catalysts. The dihedral angle between the phenylsulfonyl group and the indole ring system is a notable structural feature.[4]

This guide is structured to provide not just procedural steps, but also the underlying chemical logic, empowering researchers to adapt and troubleshoot these powerful transformations.

The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which is fundamental to understanding reaction optimization.[5][6] The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromoindole substrate. This is often the rate-limiting step and results in a Pd(II) complex.[5][6]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound) transfers its organic moiety to the palladium center, displacing the halide.[6][7] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The choice of ligands, base, and solvent is critical as they influence each step of this cycle, stabilizing the palladium intermediates and promoting efficient turnover.[8][9][10]

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Application Note I: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C-C bonds due to the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[11][12]

Principle: This reaction couples the 2-bromoindole with an organoboron reagent (typically a boronic acid, R-B(OH)₂) in the presence of a palladium catalyst and a base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

Detailed Protocol: Synthesis of 2-Aryl-1-(phenylsulphonyl)-1H-indoles

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a suitable ligand

-

Ligand (if using Pd₂(dba)₃): SPhos, XPhos, or P(t-Bu)₃ (2-6 mol%)

-

Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)

-

Solvent: Dioxane/H₂O (4:1), Toluene, or DME

-

Anhydrous Na₂SO₄ or MgSO₄

-

Nitrogen or Argon source

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent (e.g., 4:1 Dioxane/H₂O) via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if required). For example, add Pd(PPh₃)₄ (0.05 eq).[13]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-1-(phenylsulphonyl)-1H-indole.

Data Summary: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/EtOH/H₂O | 100 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | ~90 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/EtOH | 100 | ~78[13] |

| 4 | 2-Pyridylboronic acid N-oxide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | ~75 |

Yields are approximate and based on literature precedents for similar substrates. Optimization may be required.

Application Note II: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aryl halides, providing access to structures with valuable electronic and structural properties.[14]

Principle: This reaction involves the coupling of 2-bromoindole with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[14] The base (usually an amine like triethylamine or diisopropylamine) serves both to neutralize the HBr formed and to deprotonate the terminal alkyne. Copper-free versions are also prevalent to avoid issues with homocoupling of the alkyne (Glaser coupling).[15]

Detailed Protocol: Synthesis of 2-Alkynyl-1-(phenylsulphonyl)-1H-indoles

Materials:

-

This compound

-

Terminal Alkyne (1.5 - 2.0 equivalents)

-

Palladium catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)

-

Copper(I) co-catalyst: CuI (2-5 mol%)

-

Base/Solvent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Co-solvent (optional): THF or DMF

Procedure:

-

Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add degassed solvent (e.g., THF) followed by the base (e.g., TEA). Finally, add the terminal alkyne (1.5 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.

-

Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the residue by flash chromatography.

Data Summary: Representative Sonogashira Couplings

| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | ~92 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 50 | ~88 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | Toluene | 60 | ~85 |

| 4 | Propargyl alcohol | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 | ~70 |

Yields are approximate and based on literature precedents. The TMS group from entry 2 can be easily removed post-coupling with TBAF or K₂CO₃/MeOH.[14]

Application Note III: Heck Coupling for C(sp²)–C(sp²) Vinylation

The Heck reaction provides a direct method for the vinylation of aryl halides, forming a new C-C bond between the C2-position of the indole and an alkene.[16]

Principle: In the Mizoroki-Heck reaction, the aryl-palladium(II) intermediate formed after oxidative addition undergoes coordination and subsequent insertion of an alkene (carbopalladation). A β-hydride elimination step then releases the vinylated indole product and a hydrido-palladium species, which is converted back to the active Pd(0) catalyst by the base.[17]

Detailed Protocol: Synthesis of 2-Alkenyl-1-(phenylsulphonyl)-1H-indoles

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)

-

Palladium catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: P(o-tol)₃ or PPh₃ (4-10 mol%)

-

Base: Et₃N, K₂CO₃, or NaOAc (1.5-2.0 equivalents)

-

Solvent: DMF, NMP, or Acetonitrile

Procedure:

-

Vessel Preparation: In a sealed tube or pressure vessel, combine this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), the phosphine ligand (0.06 eq), and the base (e.g., Et₃N, 2.0 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.5 eq).

-

Reaction: Seal the vessel tightly and heat to 100-140 °C for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Isolation: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product via flash column chromatography.

Data Summary: Representative Heck Couplings

| Entry | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | ~80 |

| 2 | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 140 | ~75 |

| 3 | Acrylonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | NaOAc | DMAc | 110 | ~65 |

Yields are approximate and based on literature precedents. Intramolecular Heck reactions of related substrates are also powerful tools for building fused ring systems.[18][19]

Post-Coupling Strategy: Deprotection of the Phenylsulphonyl Group

For many applications, removal of the N-phenylsulphonyl group is required to access the free NH-indole. This can be achieved under various reductive or basic conditions.

Recommended Protocol: Reductive Cleavage with Mg/MeOH

This method is often effective for cleaving arenesulfonyl groups.[20]

-

Setup: Dissolve the N-sulphonyl indole (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Reagent Addition: Add magnesium turnings (5-10 equivalents) in portions. The reaction is often exothermic.

-

Reaction: Stir the suspension at room temperature or with gentle reflux until the starting material is consumed (monitor by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of 1 M HCl.

-

Isolation: Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry, and concentrate.

-

Purification: Purify by column chromatography or recrystallization.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium Iodide. Journal of Organic Chemistry.

- Iacobucci, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports.

- Di Mola, A., et al. (2014). General procedure A: Suzuki coupling. Bio-protocol.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- Ghorai, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry.

- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- Milani, N. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. PhD Thesis.

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile.

-

Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][20]-Fused Indole Heterocycles. The Journal of Organic Chemistry.

- Yathirajan, H. S., et al. (2012). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Acta Crystallographica Section E.

- ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Cabezas, N., & Arias, S. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.

- Ghorai, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c].

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

- Cédric, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules.

- Alcaide, B., et al. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Chen, G., et al. (2015). Developing Ligands for Palladium(II)

- ResearchGate. (n.d.).

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

- Rubina, K., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.

- Gallou, F., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.

- McDonald, R. I., et al. (2018).

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

- Larock, R. C., et al. (2003). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Proton Guru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.

- Neier, R., et al. (2009). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.

Sources

- 1. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 9. theses.enscm.fr [theses.enscm.fr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Bromo-1-(phenylsulphonyl)-1H-indole in Material Science

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Bromo-1-(phenylsulphonyl)-1H-indole in material science. While direct applications of this specific molecule in materials are not yet extensively documented, its structural features—an electron-rich indole core, a synthetically versatile bromine handle, and a stabilizing/activating phenylsulfonyl group—position it as a highly promising building block for novel organic electronic materials. These notes detail a robust synthesis protocol, explore its potential in creating advanced materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), and provide a detailed experimental protocol for its derivatization via Suzuki cross-coupling.

Introduction: A Versatile Building Block for Organic Electronics

The indole moiety is a cornerstone in the development of functional organic materials due to its planar, electron-rich heterocyclic system that facilitates π-π stacking—a critical phenomenon for efficient charge transport in organic semiconductors.[1] The strategic functionalization of the indole core allows for the fine-tuning of electronic, optical, and morphological properties.

This compound emerges as a molecule of significant interest for several reasons:

-

The 2-Bromo Position: The bromine atom at the C2 position serves as a versatile synthetic handle for introducing a wide range of functional groups through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[2] This allows for the construction of extended π-conjugated systems, which are essential for charge transport and light emission in organic electronic devices.

-

The N-Phenylsulfonyl Group: This group serves a dual purpose. It acts as a protecting group for the indole nitrogen, enhancing the molecule's stability and preventing unwanted side reactions.[3] Furthermore, its electron-withdrawing nature can influence the electronic properties of the indole ring, modulating the HOMO/LUMO energy levels of derivative materials.[4]

-

The Indole Core: The inherent electron-donating nature of the indole scaffold makes it an excellent candidate for hole-transport materials (HTMs) in OLEDs and as the active layer in OFETs.[1][5]

These attributes collectively position this compound not as an end-product material, but as a pivotal precursor for a new generation of bespoke organic semiconductors.

Synthesis and Characterization

A reliable synthesis of this compound is foundational to its application. The following two-step protocol is a robust method derived from standard procedures for the N-protection and subsequent bromination of indoles.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole

This initial step protects the indole nitrogen, enhancing stability and directing subsequent reactions.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Purity |

| Indole | 120-72-9 | 117.15 g/mol | 10.0 g | >99% |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 g/mol | 4.0 g | 60% |

| Benzenesulfonyl chloride | 98-09-9 | 176.62 g/mol | 16.5 mL | >99% |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 200 mL | Anhydrous |

| Saturated NH₄Cl solution | - | - | 100 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 g/mol | 300 mL | ACS Grade |

| Brine | - | - | 100 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | 10 g | - |

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (150 mL) to a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Carefully add sodium hydride (4.0 g, 60% dispersion in mineral oil) to the THF. Cool the suspension to 0 °C using an ice bath.

-

Indole Addition: Dissolve indole (10.0 g) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Sulfonylation: Cool the reaction mixture back to 0 °C. Add benzenesulfonyl chloride (16.5 mL) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 1-(Phenylsulfonyl)-1H-indole as a white solid.

Expected Yield: 85-95%. Melting Point: 77-79 °C.[6]

Protocol 2: Synthesis of this compound

This protocol details the selective bromination at the C2 position of the protected indole.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Purity |

| 1-(Phenylsulfonyl)-1H-indole | 40899-71-6 | 257.31 g/mol | 5.0 g | >98% |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 3.8 g | >99% |

| Anhydrous Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 g/mol | 100 mL | Anhydrous |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 g/mol | 50 mg | >98% |

| Methanol | 67-56-1 | 32.04 g/mol | 20 mL | ACS Grade |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 1-(Phenylsulfonyl)-1H-indole (5.0 g), N-Bromosuccinimide (NBS, 3.8 g), and a catalytic amount of AIBN (50 mg) in anhydrous CCl₄ (100 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl₄.

-

Concentration: Concentrate the filtrate in vacuo to obtain the crude product.

-

Purification: Triturate the crude solid with cold methanol (20 mL) to induce crystallization. Filter the resulting solid and dry under vacuum to afford this compound.

Expected Yield: 80-90%.

Potential Applications in Material Science

The true value of this compound lies in its potential as a versatile precursor for advanced materials. Its derivatization through cross-coupling reactions can lead to novel compounds for various organic electronic applications.

Precursor for Hole Transport and Emissive Materials in OLEDs

Indoline-containing compounds are widely employed as hole transport materials (HTMs) in OLEDs due to their ability to facilitate the efficient injection and transport of holes.[5] By using this compound as a scaffold, various electron-donating aryl groups (e.g., carbazole, triphenylamine) can be appended at the C2 position. This creates donor-acceptor or donor-donor type molecules with tailored HOMO levels for efficient hole injection from the anode.

Furthermore, by coupling with fluorescent or phosphorescent moieties, novel emissive materials can be synthesized. The phenylsulfonyl group can help in tuning the triplet energy levels, which is crucial for developing efficient blue TADF (Thermally Activated Delayed Fluorescence) emitters.[7]

Caption: Synthetic workflow from the title compound to an OLED material.

Building Block for Semiconductors in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used. Indole-based materials have shown promise in this area.[1] By performing cross-coupling reactions on this compound with various π-extended aromatic systems (e.g., thiophene, benzothiophene), it is possible to synthesize novel semiconducting polymers or small molecules. The planarity of the indole core combined with extended conjugation promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.